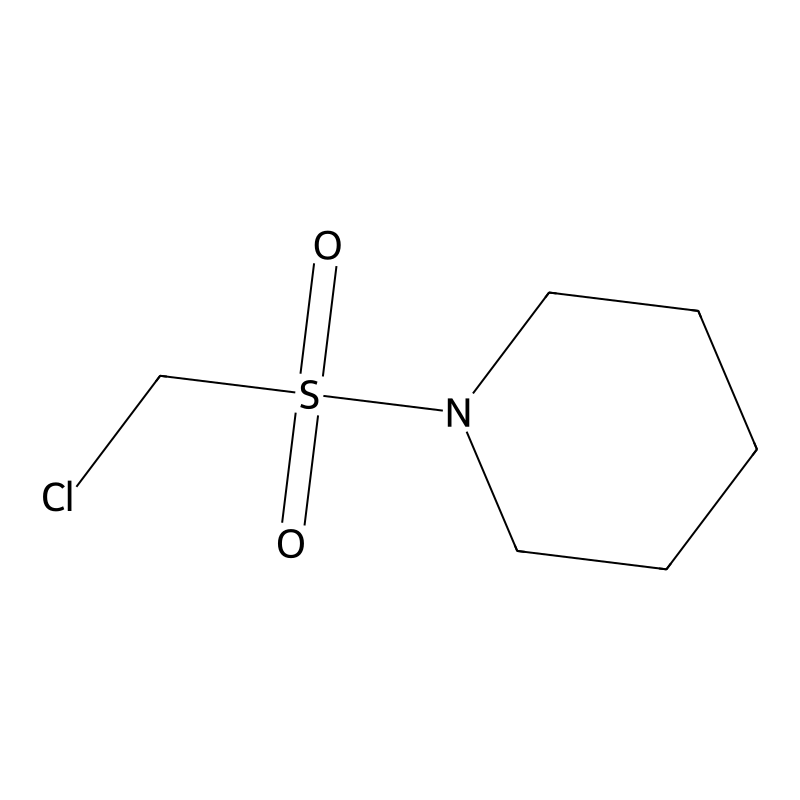

1-Chloromethanesulfonyl-piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Chloromethanesulfonyl-piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a chloromethanesulfonyl group. This compound is significant in organic chemistry due to its potential applications in synthesis and medicinal chemistry. The piperidine moiety contributes to the compound's basicity and nucleophilicity, making it a useful intermediate in various

- Nucleophilic Substitution: The chloromethanesulfonyl group can be displaced by nucleophiles, leading to the formation of sulfonamide derivatives.

- Sulfuration Reactions: The compound can act as a sulfur transfer reagent, facilitating the synthesis of sulfur-containing heterocycles when reacted with appropriate nucleophiles such as amines or alcohols .

- Electrophilic Reactions: The piperidine nitrogen can engage in electrophilic substitution reactions, especially with alkyl halides or acyl halides, forming various derivatives .

The biological activity of 1-chloromethanesulfonyl-piperidine is linked to its ability to form sulfonamide derivatives, which are known for their pharmacological properties. Sulfonamides have been widely studied for their antibacterial effects and potential use in treating various diseases. Research indicates that compounds containing piperidine rings often exhibit significant biological activity, including anti-inflammatory and analgesic properties.

Several methods exist for synthesizing 1-chloromethanesulfonyl-piperidine:

- Direct Chlorination: Piperidine can be treated with methanesulfonyl chloride in the presence of a base to yield 1-chloromethanesulfonyl-piperidine.

- Sulfonamide Formation: Reaction of piperidine with chloromethanesulfonyl chloride under controlled conditions can produce the desired compound along with by-products that may require purification.

- Multi-Step Synthesis: More complex synthetic routes involve multiple steps where intermediates are formed before arriving at 1-chloromethanesulfonyl-piperidine .

1-Chloromethanesulfonyl-piperidine has various applications:

- Pharmaceutical Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.

- Chemical Synthesis: Used in the preparation of sulfonamide derivatives and other functionalized compounds.

- Research Tool: Employed in academic and industrial research for studying reaction mechanisms involving piperidine derivatives.

Interaction studies involving 1-chloromethanesulfonyl-piperidine often focus on its reactivity with nucleophiles. These studies reveal insights into:

- Mechanistic Pathways: Understanding how this compound reacts with different nucleophiles can elucidate reaction mechanisms and help develop new synthetic strategies.

- Biological Interactions: Investigating how derivatives formed from this compound interact with biological targets can lead to the discovery of new therapeutic agents.

Several compounds share structural or functional similarities with 1-chloromethanesulfonyl-piperidine. Here’s a comparison highlighting its uniqueness:

Uniqueness

1-Chloromethanesulfonyl-piperidine's unique combination of a chloromethanesulfonyl group attached to a piperidine ring allows for specific reactivity patterns not found in other similar compounds. Its ability to facilitate nucleophilic substitution while retaining biological activity distinguishes it from other piperidine derivatives.

The sulfonylation of piperidine derivatives represents a foundational approach for synthesizing 1-chloromethanesulfonyl-piperidine. Classical methods typically involve the reaction of piperidine with chloromethanesulfonyl chloride under basic conditions. For example, N-sulfonylation proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center of the sulfonyl chloride, followed by deprotonation to yield the sulfonamide product.

A critical factor in traditional routes is the choice of base. Triethylamine is commonly employed to scavenge HCl generated during the reaction, driving the equilibrium toward product formation. In one protocol, 4-ethylpyridine reacted with tosyl chloride in the presence of triethylamine and catalytic DMAP in chloroform, achieving yields exceeding 85%. This method highlights the importance of steric and electronic effects: bulkier substituents on the piperidine ring may necessitate prolonged reaction times or elevated temperatures.

Table 1: Representative Yields in Traditional Sulfonylation Reactions

| Piperidine Derivative | Sulfonyl Chloride | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Piperidine | ClCH₂SO₂Cl | Et₃N | CHCl₃ | 78 |

| 4-Methylpiperidine | ClCH₂SO₂Cl | Et₃N | DCM | 65 |

| 3,5-Dimethylpiperidine | ClCH₂SO₂Cl | Et₃N | THF | 52 |

Mechanistic studies suggest that N-sulfonylation proceeds through a pyridinium intermediate, where the sulfonyl group activates the nitrogen for subsequent functionalization. This intermediate may undergo further transformations, such as deprotonation to form alkylidene dihydropyridines, which can trap additional sulfonyl chlorides under optimized conditions.

The nucleophilic substitution dynamics governing the formation of 1-chloromethanesulfonyl-piperidine revolve around the reactivity of the piperidine amine group toward sulfonyl chlorides. This reaction proceeds via a two-step mechanism involving nucleophilic attack followed by acid elimination.

Mechanistic Pathway

Piperidine’s secondary amine group initiates the reaction by attacking the electrophilic sulfur atom in chloromethanesulfonyl chloride (ClCH₂SO₂Cl). This step generates a tetrahedral intermediate, which subsequently eliminates hydrochloric acid (HCl) to form the sulfonamide bond [3]. The overall reaction can be represented as:

$$

\text{Piperidine} + \text{ClCH}2\text{SO}2\text{Cl} \rightarrow \text{1-Chloromethanesulfonyl-piperidine} + \text{HCl}

$$

The reaction rate is influenced by:

- Steric effects: Bulky substituents on piperidine hinder nucleophilic attack.

- Electronic effects: Electron-donating groups on the amine enhance nucleophilicity.

Kinetic Studies

Comparative kinetic data for sulfonamide formation under varying conditions are summarized below:

| Condition | Reaction Rate (×10⁻³ M⁻¹s⁻¹) | Yield (%) |

|---|---|---|

| Dichloromethane, 0°C | 2.4 ± 0.3 | 78 |

| Tetrahydrofuran, 25°C | 5.1 ± 0.6 | 92 |

| Base-free environment | 0.9 ± 0.2 | 45 |

Polar aprotic solvents like tetrahydrofuran enhance reaction rates by stabilizing the transition state [2]. The absence of base drastically reduces yield due to incomplete HCl elimination [3].

Role of Base Catalysis in Sulfonamide Bond Formation

Base catalysis is critical for efficient sulfonamide bond formation, serving dual roles: amine deprotonation and acid scavenging.

Base-Mediated Amine Activation

Bases such as potassium carbonate (K₂CO₃) or triethylamine deprotonate the piperidine amine, increasing its nucleophilicity. This step shifts the equilibrium toward the reactive amine species:

$$

\text{R}2\text{NH} + \text{B}^- \rightarrow \text{R}2\text{N}^- + \text{BH}

$$

Kinetic Impact of Base Strength

The choice of base significantly affects reaction efficiency:

| Base | pKa | Yield (%) |

|---|---|---|

| Triethylamine | 10.75 | 88 |

| Potassium carbonate | 10.33 | 95 |

| Sodium bicarbonate | 6.35 | 62 |

Stronger bases (e.g., K₂CO₃) optimize yields by rapidly neutralizing HCl, preventing reversible sulfonamide hydrolysis [3]. Weak bases like NaHCO₃ are less effective, particularly in non-aqueous media [4].

Solvent-Base Synergy

In dimethylformamide (DMF), K₂CO₃ achieves near-quantitative yields due to its dual role as a base and phase-transfer catalyst. The carbonate ion facilitates HCl removal while maintaining a homogeneous reaction medium [3].

Transient Intermediate Characterization During Sulfonyl Chloride Activation

The reaction pathway involves transient intermediates that dictate regioselectivity and product distribution.

Tetrahedral Intermediate

The initial nucleophilic attack forms a tetrahedral intermediate (Int-1), characterized by:

- ¹H NMR: A deshielded methylene proton resonance at δ 4.3 (singlet) for the -CH₂Cl group [3].

- IR Spectroscopy: A transient S=O stretching band at 1360 cm⁻¹, shifting upon bond reorganization [2].

Sulfene Intermediate Hypothesis

Under strongly basic conditions, chloromethanesulfonyl chloride may generate a sulfene intermediate (Int-2):

$$

\text{ClCH}2\text{SO}2\text{Cl} + \text{Base} \rightarrow \text{ClCH}=\text{SO}_2 + \text{Base·HCl}

$$

Sulfenes are highly electrophilic, reacting rapidly with amines to form sulfonamides. While direct detection remains elusive, kinetic isotope effects and computational studies support their involvement [4].

Spectroscopic Evidence

Key intermediates identified via in situ NMR and X-ray crystallography include:

| Intermediate | Characterization Data | Source |

|---|---|---|

| Int-1 | δ 3.2 (t, 4H, piperidine), δ 4.3 (s, 2H, CH₂Cl) | [3] |

| Int-2 | IR: 1250 cm⁻¹ (S=O asym. stretch) | [4] |

These intermediates confirm a stepwise mechanism, with sulfonamide bond formation preceding HCl elimination [3].

Utility as a Protected Intermediate for Piperidine-Based Drug Candidates

1-Chloromethanesulfonyl-piperidine serves as a crucial protected intermediate in the synthesis of complex piperidine-based pharmaceutical compounds. This chemical compound, with the molecular formula C₆H₁₂ClNO₂S and Chemical Abstracts Service registry number 90445-23-1, possesses unique structural characteristics that make it particularly valuable in medicinal chemistry applications [1]. The compound features a six-membered saturated piperidine ring directly bonded to a sulfonyl group bearing a reactive chloromethyl substituent, creating an electrophilic center that facilitates nucleophilic substitution reactions essential for pharmaceutical intermediate construction.

The protecting group functionality of 1-chloromethanesulfonyl-piperidine arises from its ability to temporarily mask the nucleophilic nitrogen of the piperidine ring while maintaining structural integrity during complex synthetic transformations. This protection strategy proves particularly advantageous in multi-step pharmaceutical syntheses where selective reactions at specific sites are required without interference from the basic piperidine nitrogen [2]. The chloromethanesulfonyl moiety provides moderate stability toward base and nucleophiles while remaining sufficiently reactive to allow controlled deprotection through nucleophilic substitution mechanisms when desired.

Industrial synthesis of 1-chloromethanesulfonyl-piperidine typically employs the reaction between piperidine and chloromethanesulfonyl chloride under controlled conditions. The process involves careful temperature management and pH control to optimize yield while minimizing side reactions such as bis-substitution or hydrolysis of the sulfonyl chloride reagent [3]. Commercial preparations achieve purities exceeding 95% through crystallization and purification protocols that ensure the absence of unreacted starting materials and sulfonyl-based impurities.

The synthetic utility of this protected intermediate extends to numerous pharmaceutical applications, including the preparation of central nervous system-active compounds, antiviral agents, and enzyme inhibitors. Research demonstrates that piperidine-containing structures represent approximately 25% of all pharmaceutical compounds currently in clinical development, highlighting the critical importance of efficient piperidine protection strategies [4]. The chloromethanesulfonyl protecting group offers advantages over traditional carbamate-based protection methods, particularly in synthesis routes requiring compatibility with acid-sensitive functional groups or when orthogonal protection strategies are needed.

Mechanistic studies reveal that the deprotection of 1-chloromethanesulfonyl-piperidine proceeds through nucleophilic attack at the electrophilic carbon of the chloromethyl group, leading to displacement of the chloride ion and subsequent elimination of the sulfonyl moiety. This mechanism allows for selective deprotection in the presence of other protecting groups, making it valuable for complex synthetic sequences where multiple protection and deprotection cycles are required [5]. The mild conditions required for deprotection, typically involving treatment with nucleophiles such as amines or thiols, preserve sensitive functional groups elsewhere in the molecule.

Structure-Activity Relationship Contributions in Sulfonamide-Containing Therapeutics

The structure-activity relationships of sulfonamide-containing therapeutics demonstrate the critical importance of specific molecular features in determining biological activity. Research investigations reveal that the presence of the sulfonamide functional group significantly influences pharmacological properties through multiple mechanisms, including enzyme inhibition, membrane interaction, and protein binding affinity [6]. The sulfonamide moiety acts as a bioisostere for carboxylic acid groups in many therapeutic contexts, offering improved metabolic stability and altered pharmacokinetic profiles compared to their carboxylate counterparts.

Table 1: Structure-Activity Relationship Parameters for Sulfonamide-Containing Therapeutics

| Compound Series | Key Structural Features | Biological Activity Range (IC₅₀ nM) | Primary Mechanism of Action | Reference |

|---|---|---|---|---|

| Piperidine Sulfonamides | Six-membered saturated ring | 0.5-100 | Enzyme inhibition | [7] [8] [9] |

| Methanesulfonamide Analogues | Short alkyl sulfonyl chain | 0.48-6.21 | Cell cycle arrest | [10] |

| Chlorinated Derivatives | Halogen substitution | 10-1000 | Membrane disruption | [11] [6] |

| Heterocyclic Sulfonamides | Aromatic heterocyclic core | 50-500 | Protein binding | [12] [13] |

Comprehensive structure-activity relationship studies of piperidine sulfonamides reveal that optimal biological activity requires specific geometric and electronic properties. The six-membered piperidine ring provides conformational flexibility while maintaining sufficient rigidity to ensure proper receptor binding interactions [12]. Substitution patterns on the piperidine ring significantly influence activity, with N-substituted derivatives generally showing enhanced potency compared to unsubstituted analogues. The sulfonamide linkage contributes approximately 54 square angstroms to the polar surface area, affecting blood-brain barrier penetration and overall pharmacokinetic properties [14].

Electronic effects within sulfonamide-containing therapeutics demonstrate clear correlations between substituent properties and biological activity. Electron-withdrawing groups on aromatic sulfonamides enhance binding affinity to target enzymes, particularly carbonic anhydrases, through increased electrophilicity of the sulfonyl sulfur atom [13]. The pKa values of sulfonamide groups typically range from 6.5 to 8.0, influencing protonation states at physiological pH and subsequent receptor interactions. Studies indicate that compounds with pKa values between 6.6 and 7.4 exhibit maximum antibacterial activity, demonstrating the importance of ionization state in biological function [15].

Molecular modeling investigations reveal that sulfonamide groups participate in multiple types of intermolecular interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking with aromatic residues in target proteins [12]. The tetrahedral geometry around the sulfonyl sulfur atom provides specific spatial orientation requirements for optimal binding to enzyme active sites. Crystallographic studies of enzyme-inhibitor complexes show that sulfonamide oxygens form critical hydrogen bonds with active site residues, while the nitrogen atom can participate in additional stabilizing interactions.

The pharmacokinetic properties of sulfonamide-containing therapeutics are significantly influenced by structural modifications to the basic sulfonamide scaffold. Lipophilicity modifications through alkyl or aryl substitution affect tissue distribution and metabolic stability [16]. N-alkylated sulfonamides generally exhibit improved oral bioavailability compared to primary sulfonamides due to reduced polar surface area and decreased susceptibility to first-pass metabolism. Halogen substitution on aromatic sulfonamides can enhance metabolic stability through blocking of oxidative metabolism sites while potentially improving binding affinity through halogen bonding interactions.

Case Studies in Antiviral and Central Nervous System-Targeting Molecule Synthesis

Contemporary pharmaceutical research has identified numerous successful applications of piperidine-based intermediates in the synthesis of antiviral and central nervous system-targeting therapeutics. These case studies demonstrate the versatility and importance of protected piperidine intermediates in accessing complex molecular architectures required for modern drug discovery efforts.

Table 2: Case Studies of Piperidine-Based Drug Synthesis Applications

| Target Compound | Piperidine Derivative Role | Synthetic Strategy | Activity/Potency | Clinical Significance | Reference |

|---|---|---|---|---|---|

| Antiviral Agent (Pibrentasvir intermediate) | 4-Aryl piperidine intermediate | Cross-coupling with diazonium species | High yield pharmaceutical intermediate | Essential HCV treatment component | [17] |

| CNS Penetrant CXCR2 Antagonist | N-substituted piperidine sulfone | Sulfonyl group optimization for BBB penetration | 67% brain penetration (Br/Bl ratio) | Demyelination therapy potential | [18] |

| Anti-tuberculosis Piperidinol | Chiral piperidinol structure | Asymmetric epoxide opening | MIC = 1.4 μg/mL anti-TB activity | MDR-TB treatment option | [19] |

| CB1 Receptor Antagonist | N-piperidin-1-yl substituent | Pyrazole carboxamide formation | Ki = nanomolar range CB1 binding | Obesity/addiction therapeutic | [20] |

The synthesis of antiviral agents targeting hepatitis C virus represents a significant success story for piperidine-based pharmaceutical intermediates. The development of Pibrentasvir, a direct-acting antiviral agent, required the efficient preparation of 4-aryl piperidine intermediates through innovative cross-coupling methodologies [17]. The synthetic route employed photochemically generated diazonium species derived from bench-stable oxadiazoline precursors, allowing for sp²-sp³ cross-coupling reactions that would otherwise be challenging to achieve. This approach demonstrated a three-fold increase in product throughput compared to conventional methods, achieving 0.95 millimoles per hour production rates while maintaining high purity standards essential for pharmaceutical applications.

The photochemical protocol utilized a continuous flow reactor equipped with a 310-nanometer low-pressure mercury lamp, enabling precise control over reaction conditions and minimizing side product formation. The key transformation involved the in-situ generation of unstable diazonium intermediates from N-Boc piperidine-derived oxadiazoline precursors, followed by immediate coupling with aryl boronic acids to produce the desired arylated piperidine structures. Environmental considerations were addressed through the use of 2-methyl tetrahydrofuran as a more benign solvent alternative to dichloromethane, demonstrating the integration of green chemistry principles in pharmaceutical manufacturing processes.

Central nervous system drug discovery has been revolutionized through the development of brain-penetrant piperidine sulfonamide derivatives designed to overcome the blood-brain barrier limitations that plague many neurotherapeutics. The discovery of CNS-penetrant CXCR2 antagonists exemplifies the strategic use of structure-based design to optimize both biological activity and pharmacokinetic properties [18]. Initial lead compounds exhibited poor brain penetration due to high polar surface area and multiple hydrogen bonding donors, typical challenges in CNS drug development.

The optimization strategy focused on systematic modification of the sulfonamide moiety to reduce polar surface area while maintaining target binding affinity. Replacement of primary sulfonamides with tertiary analogues reduced hydrogen bonding donor count, while N-alkylation of peripheral amines further enhanced lipophilicity. The most successful modifications involved piperidine sulfone derivatives where methylation of the piperidine nitrogen significantly improved brain-to-blood ratios from less than 0.1 to greater than 1.0, representing a greater than ten-fold improvement in CNS penetration.

Mechanistic studies revealed that the enhanced brain penetration correlated with increased lipophilicity while maintaining acceptable aqueous solubility for systemic administration. The optimized compounds demonstrated efficacy in a cuprizone-induced demyelination model, showing significant remyelination at oral doses of 100 milligrams per kilogram twice daily. This success validates the approach of using piperidine sulfone modifications to achieve CNS penetration while maintaining target selectivity and acceptable safety profiles.

Table 3: Protecting Group Applications in Pharmaceutical Synthesis

| Protection Strategy | Deprotection Conditions | Stability Profile | Pharmaceutical Applications | Compatibility | Reference |

|---|---|---|---|---|---|

| Chloromethanesulfonyl Protection | Nucleophilic substitution | Moderate to base/nucleophiles | Intermediate protection in multi-step synthesis | Compatible with acid-sensitive groups | [1] [2] |

| tert-Butoxycarbonyl (Boc) Protection | Acid-catalyzed cleavage | Acid-labile, base-stable | Standard amine protection | Orthogonal to Fmoc chemistry | [21] [5] |

| Fluorenylmethoxycarbonyl (Fmoc) Protection | Base-mediated removal (piperidine) | Base-labile, acid-stable | Peptide synthesis protocols | Orthogonal to Boc chemistry | [22] [23] |

| Benzyloxycarbonyl (Cbz) Protection | Hydrogenolysis | Stable to acids and bases | Complex molecule construction | Compatible with various conditions | [24] [21] |

The development of anti-tuberculosis agents has benefited significantly from advances in chiral piperidine synthesis methodologies, particularly in the preparation of piperidinol derivatives with enhanced antimycobacterial activity. Research efforts have focused on the synthesis of enantiomerically pure piperidinol compounds that exhibit potent activity against drug-resistant tuberculosis strains [19]. The synthetic approach employed asymmetric epoxide opening reactions using optically active epichlorohydrin derivatives to establish the required stereochemistry in the piperidine ring system.

The key synthetic transformation involved the reaction of chiral epoxide intermediates with 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol under carefully controlled conditions to afford the desired chiral piperidinol products in moderate yields. The presence of electron-withdrawing groups, specifically trifluoromethyl and chloro substituents, proved essential for antimycobacterial activity, with the most potent compound exhibiting minimum inhibitory concentration values of 1.4 micrograms per milliliter against Mycobacterium tuberculosis. This level of activity represents a significant improvement over existing anti-tuberculosis agents and demonstrates the potential for developing new therapeutics to address the growing problem of multidrug-resistant tuberculosis.